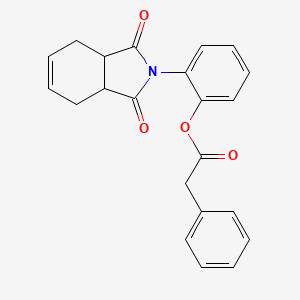
4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Descripción general
Descripción
4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a useful research compound. Its molecular formula is C18H13NO5 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.07937252 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioremediation
One significant application is in the field of bioremediation. Laccase from Fusarium incarnatum UC-14, for instance, has been used in the biodegradation of Bisphenol A (BPA), an environmental pollutant. The study found that laccase hosted in reverse micelles could eliminate a high percentage of BPA, indicating the potential of this approach in treating environmental pollutants (Chhaya & Gupte, 2013).
Drug Polymorphism
Another application is in drug polymorphism. Research has been conducted to study dimorphic pharmaceutical compounds and select a form for development. This involves detailed characterization and analysis of different polymorphic forms of a compound, as seen in the study of a specific thiazolyl compound (Katrincic et al., 2009).
Mechanisms of Endocrine Disruptors
The compound also plays a role in understanding the mechanisms of endocrine disruptors like BPA. Studies have focused on the mechanistic basis of BPA action in various models, providing insights into its impact on reproductive and developmental health (Wetherill et al., 2007).
Visualization of Bacteria
In microbiology, the compound is used in techniques for visualizing bacteria. For example, the redox dye CTC, when reduced, forms a fluorescent compound that accumulates intracellularly, enabling direct visualization of respiring bacteria (Rodriguez et al., 1992).
Lignin Degradation
Research on lignin, a complex plant polymer, has also utilized derivatives of this compound. Studies on the acid treatment of birch lignin have led to the formation of specific phenylpropanones, contributing to our understanding of lignin structure and degradation (Li, Lundquist, & Stenhagen, 1996).
Glucocerebroside Synthetase Inhibition
The compound has been studied for its role in inhibiting glucocerebroside synthetase, an enzyme involved in lipid metabolism. This is particularly important for understanding certain lipid storage disorders (Inokuchi & Radin, 1987).
Novel Chemical Syntheses
It has been used in novel chemical syntheses, such as the one-pot reaction to create benzimidazole-fused 1,4-diazepine-5-ones, demonstrating its versatility in organic chemistry (Ghandi, Zarezadeh, & Taheri, 2011).
N-Formylation Reactions
The compound is also significant in N-formylation reactions, useful in synthesizing a range of N-formamides, N-formylanilines, and N-formylpeptides, as seen in the study involving formyloxyacetoxyphenylmethane (Chapman et al., 2017).
Propiedades
IUPAC Name |
(4-formylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-11(18(23)24-13-8-6-12(10-20)7-9-13)19-16(21)14-4-2-3-5-15(14)17(19)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBUNFSFHQHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)C=O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4007559.png)
![(5Z)-3-ethyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B4007576.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4007590.png)
![5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007595.png)

![N-(2,1,3-benzothiadiazol-5-yl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4007605.png)

![1-(2-phenylacetyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B4007614.png)
![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)
![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007634.png)
![(5Z)-3-ETHYL-5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4007637.png)
